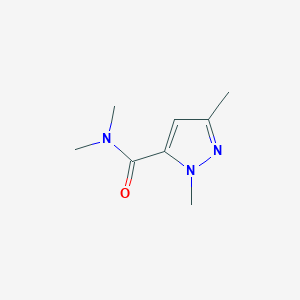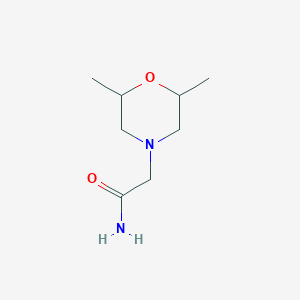
1-(9H-carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-Carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol, also known as 1-carbazol-3-yloxypropan-2-ol, is an organic compound with a wide range of applications in the field of scientific research. It is a white, crystalline solid with a melting point of 100°C and a boiling point of 195°C. This compound has been used in numerous studies for its unique properties and its ability to act as a catalyst in various reactions. Additionally, its low toxicity has made it an attractive choice for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-(9H-Carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol has been used in numerous studies due to its unique properties. It has been used in the synthesis of various organic compounds, such as carbazoles, quinolines, and indoles, which have potential applications in the field of medicine. Additionally, this compound-yloxypropan-2-ol has been used as a catalyst in the synthesis of various organometallic compounds. It has also been used as a reagent in the synthesis of heterocyclic compounds and as a precursor to the synthesis of various pharmaceuticals.
Wirkmechanismus
1-(9H-Carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol acts as a catalyst in various reactions. It is believed that the carbazole moiety acts as a Lewis acid, while the naphthyloxy moiety acts as a Lewis base. This allows the compound to act as a bifunctional catalyst, facilitating the formation of new bonds and the cleavage of existing bonds.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound, making it suitable for use in laboratory experiments. However, it is important to note that the compound does have some biochemical and physiological effects. In particular, it is known to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. Additionally, it has been shown to have an effect on the metabolism of glucose and other carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(9H-Carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol in laboratory experiments has a number of advantages. It is a relatively non-toxic compound and can be used as a catalyst in a variety of reactions. Additionally, it can be used as a reagent in the synthesis of various organic compounds. However, it is important to note that the compound is volatile and may be difficult to handle in certain conditions.
Zukünftige Richtungen
For research include the use of this compound in the synthesis of novel organic compounds, such as pharmaceuticals and other biologically active compounds. Additionally, further research into its mechanism of action and its effects on biochemical and physiological processes could lead to new insights into its potential applications. Finally, further research into its use as a catalyst in various reactions could lead to the development of more efficient and cost-effective methods of synthesis.
Synthesemethoden
1-(9H-Carbazol-9-yl)-3-(naphthalen-1-yloxy)propan-2-ol can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 3-naphthylacetic acid with 9-chloro-9H-carbazole in the presence of a base such as sodium hydroxide. This reaction is typically carried out in an aqueous solution and yields the desired product in high yields. Other methods of synthesis include the reaction of 9H-carbazole with 3-naphthylacetic anhydride, or the reaction of 3-naphthylacetic acid with 9-bromo-9H-carbazole.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-naphthalen-1-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2/c27-19(17-28-25-15-7-9-18-8-1-2-10-20(18)25)16-26-23-13-5-3-11-21(23)22-12-4-6-14-24(22)26/h1-15,19,27H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMELUDVXRQTKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine](/img/structure/B6513714.png)
![3-[(2,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6513729.png)





![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B6513766.png)
![6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine](/img/structure/B6513772.png)

![6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B6513777.png)
![ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6513780.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B6513802.png)